molecular formula C21H26N4O5S B6507033 ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 899730-68-8

ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B6507033
CAS No.: 899730-68-8
M. Wt: 446.5 g/mol
InChI Key: CFHGNJIMOVMMDW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a synthetically designed small molecule that serves as a sophisticated chemical tool in biomedical research, particularly in the field of kinase signaling. Its core structure is based on a cyclopentapyrimidine scaffold, a privileged chemotype known for its ability to interact with the ATP-binding sites of various protein kinases. The cyclopentapyrimidine core is a well-established foundation for developing kinase inhibitors . The molecule is functionalized with a furan-methyl group and a piperazine carboxylate tail, linked via a thioacetamide bridge, which are critical for modulating its selectivity, potency, and physicochemical properties. This structural complexity suggests its primary research value lies in probing intracellular signaling pathways. Researchers utilize this compound to investigate the role of specific kinases in disease models, particularly in oncology for studying aberrant cell proliferation and survival. Kinases are validated targets for cancer therapy, and chemical probes are essential for target validation . The mechanism of action is hypothesized to involve competitive inhibition at the catalytic domain of target kinases, thereby disrupting downstream phosphorylation events and signaling cascades. Its application extends to chemical biology for studying structure-activity relationships (SAR) and for the design of next-generation inhibitors with improved pharmacological profiles. This compound is For Research Use Only and is intended for use by qualified scientific professionals in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-[2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-2-29-21(28)24-10-8-23(9-11-24)18(26)14-31-19-16-6-3-7-17(16)25(20(27)22-19)13-15-5-4-12-30-15/h4-5,12H,2-3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHGNJIMOVMMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name / ID Molecular Weight (g/mol) Key Substituents Tanimoto Similarity* Reported Bioactivity
Target Compound ~470† Furan-2-ylmethyl, cyclopenta[d]pyrimidin-4-yl N/A Hypothesized kinase inhibition, epigenetic modulation
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 404.5 3,4-Dimethylphenyl, oxadiazole 0.35–0.50‡ Antimicrobial activity, COX-2 inhibition
1-[2-[(4-Chlorophenyl)-phenylmethyl]sulfanylethyl]-4-pyridin-2-ylpiperazine ~450† Chlorophenyl-benzylthio, pyridinyl 0.25–0.40‡ Antipsychotic activity, dopamine receptor antagonism
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone ~320† Fluorophenyl, pyridazinone 0.20–0.30‡ Serotonin receptor antagonism, antidepressant effects

*Tanimoto coefficients calculated using Morgan fingerprints (radius = 2, 2048 bits) .
†Estimated based on structural analogs.
‡Similarity relative to the target compound.

Key Observations:

Bioactivity Correlation: The oxadiazole-containing analog shares moderate structural similarity (Tanimoto = 0.35–0.50) but exhibits divergent bioactivity (antimicrobial vs. hypothesized kinase inhibition in the target compound). This suggests that the cyclopenta[d]pyrimidin-4-yl group is critical for kinase targeting. Fluorophenyl-pyridazinone derivatives show lower similarity (Tanimoto = 0.20–0.30) but retain central nervous system activity, indicating that piperazine-linked heterocycles broadly influence neuropharmacology.

Proteomic Interaction Signatures :
The CANDO platform predicts multitarget interactions based on proteome-wide docking. Unlike the chlorophenyl-benzylthio analog , which shows strong dopamine receptor affinity, the target compound’s furan and cyclopenta[d]pyrimidin-4-yl groups likely shift its interaction profile toward kinases (e.g., CDK or JAK families) or histone deacetylases (HDACs).

Metabolic Stability :
The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to the 3,4-dimethylphenyl group in , as furans are less prone to oxidative metabolism than alkyl-substituted aromatics .

Methodological Considerations in Comparisons

  • QSAR vs. Structural Similarity : While QSAR models evaluate compounds against entire training sets , structural similarity metrics (e.g., Tanimoto) focus on pairwise comparisons of molecular fingerprints . The target compound’s unique cyclopenta[d]pyrimidin-4-yl moiety limits direct analog identification via QSAR, necessitating proteome-scale docking for functional insights .
  • Docking Affinity Variability: Minor structural changes (e.g., replacing furan with oxadiazole) significantly alter binding affinities due to differences in residue interactions .

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